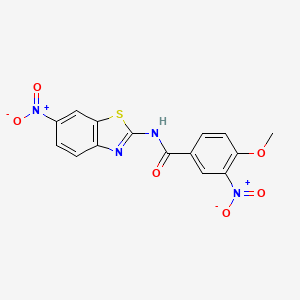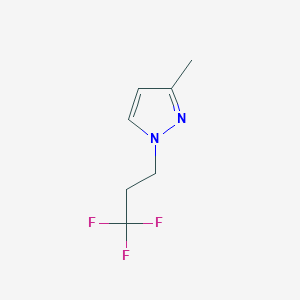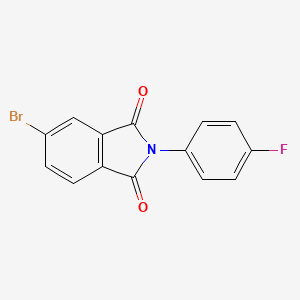![molecular formula C17H12ClN3O5 B11711453 N-(4-chlorophenyl)-N-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B11711453.png)
N-(4-chlorophenyl)-N-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-CHLOROPHENYL)-N-[(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chlorophenyl group, a nitro group, and an isoindole moiety, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.
准备方法
合成路线和反应条件
N-(4-氯苯基)-N-[(5-硝基-1,3-二氧代-1,3-二氢-2H-异吲哚-2-基)甲基]乙酰胺的合成通常涉及以下步骤:
异吲哚部分的形成: 异吲哚结构可以通过涉及合适前体的环化反应合成。
硝化: 硝基的引入可以通过使用硝酸或其他硝化剂的硝化反应来实现。
乙酰胺的形成: 最后一步涉及在适当条件下使中间体与乙酸酐或乙酰氯反应形成乙酰胺键。
工业生产方法
该化合物的工业生产方法可能涉及优化上述合成路线,以确保高收率和纯度。这可能包括使用催化剂、控制反应温度以及使用重结晶或色谱等纯化技术。
化学反应分析
反应类型
N-(4-氯苯基)-N-[(5-硝基-1,3-二氧代-1,3-二氢-2H-异吲哚-2-基)甲基]乙酰胺可以进行多种化学反应,包括:
氧化: 在适当条件下,硝基可以还原为胺基。
还原: 该化合物可以氧化以引入额外的官能团。
取代: 氯苯基可以参与亲核取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 可以使用氢化铝锂或硼氢化钠等还原剂。
取代: 胺或硫醇等亲核试剂可用于取代反应。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,硝基的还原将产生胺衍生物,而取代反应可以在氯苯基环上引入各种官能团。
科学研究应用
化学: 作为合成更复杂分子的构建单元。
生物学: 在生物化学分析中作为探针或配体的潜在用途。
医药: 研究其药理特性,以寻找潜在的治疗应用。
工业: 用作染料、颜料或其他工业化学品的生产中间体。
作用机制
N-(4-氯苯基)-N-[(5-硝基-1,3-二氧代-1,3-二氢-2H-异吲哚-2-基)甲基]乙酰胺的作用机制将取决于其与分子靶标的具体相互作用。这可能涉及与酶、受体或其他生物分子结合,从而导致生物途径的调节。需要详细的研究才能阐明确切的机制。
相似化合物的比较
类似化合物
N-(4-氯苯基)-N-甲基乙酰胺: 缺少异吲哚和硝基。
N-(4-硝基苯基)-N-[(5-硝基-1,3-二氧代-1,3-二氢-2H-异吲哚-2-基)甲基]乙酰胺: 结构相似,但取代基不同。
独特性
N-(4-氯苯基)-N-[(5-硝基-1,3-二氧代-1,3-二氢-2H-异吲哚-2-基)甲基]乙酰胺的独特性在于其氯苯基、硝基和异吲哚基团的组合,这些基团赋予了独特的化学和生物学特性。
属性
分子式 |
C17H12ClN3O5 |
|---|---|
分子量 |
373.7 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide |
InChI |
InChI=1S/C17H12ClN3O5/c1-10(22)19(12-4-2-11(18)3-5-12)9-20-16(23)14-7-6-13(21(25)26)8-15(14)17(20)24/h2-8H,9H2,1H3 |
InChI 键 |
KOZQCBQMMNVGII-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N(CN1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11711376.png)

![4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B11711379.png)
![4-(Dimethylsulfamoyl)-N-[4-(2-phenyldiazen-1-YL)phenyl]benzamide](/img/structure/B11711388.png)
![2-(Pyrrolidin-1-yl)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propan-1-one](/img/structure/B11711394.png)
![Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate](/img/structure/B11711401.png)

![Ethyl 2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethylcarbamate](/img/structure/B11711414.png)
![3,5-dinitro-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B11711426.png)
![1-[1-(1H-indol-3-yl)propan-2-yl]urea](/img/structure/B11711430.png)
![(5E)-5-{[5-(3-Bromophenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11711434.png)
![2-[3-oxo-3-(1,4,7,10,13-pentaoxa-16-azacyclooctadecan-16-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11711435.png)

